ethylene sulfone

Ramberg–Bäcklund reaction Nucleophilic ring-opening Reaction kinetics

Ethylene sulfone (CAS 1782-89-4), systematically named thiirane 1,1-dioxide, is a strained three-membered heterocyclic sulfone with molecular formula C₂H₄O₂S and molecular weight 92.12 g/mol. Unlike larger-ring sulfones or open-chain analogs, the three-membered thiirane ring confers exceptional ring strain energy, which drives unique reactivity patterns including facile nucleophilic ring-opening and thermal SO₂ extrusion.

Molecular Formula C2H4O2S
Molecular Weight 92.12 g/mol
CAS No. 1782-89-4
Cat. No. B1345643
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethylene sulfone
CAS1782-89-4
Molecular FormulaC2H4O2S
Molecular Weight92.12 g/mol
Structural Identifiers
SMILESC1CS1(=O)=O
InChIInChI=1S/C2H4O2S/c3-5(4)1-2-5/h1-2H2
InChIKeyOFBPGACXRPVDQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethylene Sulfone (CAS 1782-89-4) Technical Specifications and Procurement Baseline


Ethylene sulfone (CAS 1782-89-4), systematically named thiirane 1,1-dioxide, is a strained three-membered heterocyclic sulfone with molecular formula C₂H₄O₂S and molecular weight 92.12 g/mol . Unlike larger-ring sulfones or open-chain analogs, the three-membered thiirane ring confers exceptional ring strain energy, which drives unique reactivity patterns including facile nucleophilic ring-opening and thermal SO₂ extrusion [1][2]. Physical properties include a predicted density of 1.540±0.06 g/cm³ and a boiling point of 66°C at 0.3 Torr .

Why Ethylene Sulfone Cannot Be Replaced by Sulfolane, EMS, EVS, or 1,3-Propane Sultone


Ring size critically dictates both reactivity and application scope in cyclic sulfones. Ethylene sulfone (three-membered) undergoes hydroxide-mediated ring-opening via two kinetically distinct pathways—first-order and second-order in hydroxide—a mechanistic duality absent in five-membered sulfolane (thiolane 1,1-dioxide), which exhibits thermal and chemical stability and minimal nucleophilic ring-opening tendency [1]. For lithium battery electrolyte applications, ethylmethyl sulfone (EMS) and tetramethylene sulfone (sulfolane) offer electrochemical windows >5 V via sulfone-group oxidation, while ethyl vinyl sulfone (EVS) undergoes irreversible vinyl-group degradation under oxygen reduction conditions [2]. Ethylene sulfone's unique three-membered ring geometry provides a reactivity profile that is not interchangeable with any five-membered (sulfolane), acyclic (EMS), or vinyl-functionalized (EVS) sulfone analog .

Quantitative Differentiation Evidence for Ethylene Sulfone (Thiirane 1,1-Dioxide)


Ethylene Sulfone Exhibits Dual-Order Hydroxide Reactivity Kinetics, Whereas Sulfolane Is Unreactive Under Comparable Conditions

Ethylene sulfone reacts with aqueous hydroxide via two kinetically distinct pathways: a first-order process in hydroxide (attack on sulfur yielding a pentacoordinate intermediate) and a second-order process in hydroxide (further deprotonation or addition). This dual-pathway reactivity has been quantitatively established through kinetic and yield studies [1]. In contrast, five-membered sulfolane (thiolane 1,1-dioxide) exhibits negligible hydroxide-mediated ring-opening under the same conditions, as the reduced ring strain eliminates the driving force for nucleophilic attack [2].

Ramberg–Bäcklund reaction Nucleophilic ring-opening Reaction kinetics

Ethylene Sulfone Yields Predominantly Ethanesulfonate (>95%) with <5% Side Products, Establishing Regioselectivity Advantage Over Sultone Analogs

Reaction of ethylene sulfone with aqueous barium hydroxide yields barium ethanesulfonate as the chief product, accompanied by ethylene, barium sulfite, and less than 5% of barium 2-hydroxyethanesulfinate [1]. This >95% regioselectivity for C–S cleavage contrasts with four- and five-membered sultones (e.g., 1,3-propane sultone), which undergo predominant S–O cleavage under hydroxide conditions due to stereoelectronic effects [2].

Product selectivity Sulfonate synthesis Hydroxide addition

Ethylene Sulfone Enables Direct Taurine Synthesis from Ethylene and SO₂, Bypassing Hazardous Ethylene Oxide Routes

A patented method describes the two-step synthesis of taurine: (1) addition reaction of ethylene with SO₂ to form ethylene sulfone (thiirane 1,1-dioxide), followed by (2) aminolysis with ammonia and water to yield taurine . This route completely avoids ethylene oxide, a Class 1 carcinogen and highly explosive gas required in conventional taurine production via ethanolamine sulfation. The process is reported to offer high yield and straightforward industrial scalability .

Taurine synthesis Green chemistry Industrial aminolysis

Ethylene Sulfone's Three-Membered Ring Strain Drives Facile SO₂ Extrusion, Enabling Olefin Formation Unavailable to Five-Membered Sulfolene

Upon heating or base treatment, the three-membered thiirane 1,1-dioxide ring undergoes SO₂ extrusion to yield ethylene quantitatively [1]. This behavior is a hallmark of the Ramberg–Bäcklund reaction final step. In contrast, five-membered 3-sulfolene (2,5-dihydrothiophene 1,1-dioxide) requires more forcing conditions for SO₂ extrusion, and only specific tetrasubstituted derivatives undergo efficient elimination [2].

SO₂ extrusion Ramberg–Bäcklund Olefin synthesis

Ethylene Sulfone Copolymerizes with Olefins via Low-Pressure (<5 atm) SO₂ Insertion, Offering Process Advantage Over High-Pressure Polyethylene Sulfone Synthesis

Ethylene–SO₂ polysulfone copolymers can be prepared at low pressure (<5 atm) in the gas phase, using ethylene sulfone as a monomeric building block or via direct SO₂/ethylene copolymerization [1]. This contrasts with conventional high-pressure ethylene polymerization (>50 atm) required for polyethylene sulfone production via alternative routes [1].

Polysulfone synthesis Copolymerization Low-pressure process

Ethylene Sulfone Avoids Vinyl-Group Instability That Limits Ethyl Vinyl Sulfone in Oxygen-Rich Electrochemical Environments

In Li–O₂ battery electrolyte studies comparing three sulfones, ethyl vinyl sulfone (EVS) was found to be the least stable in the presence of oxygen, with its vinyl group being attacked by reduced O₂ species. In contrast, ethylmethyl sulfone (EMS) and tetramethylene sulfone (sulfolane) exhibited significantly higher stability [1]. Ethylene sulfone, lacking a vinyl moiety, is expected to demonstrate oxygen stability comparable to EMS and sulfolane, while retaining the unique three-membered ring reactivity [2].

Electrochemical stability Oxygen reduction Li–O₂ batteries

Validated Application Scenarios for Ethylene Sulfone (Thiirane 1,1-Dioxide) in Research and Industrial Settings


Taurine Manufacturing via Ethylene–SO₂ Route (Replaces Ethylene Oxide-Based Process)

Industrial taurine producers seeking to eliminate hazardous ethylene oxide from their process should procure ethylene sulfone as the key intermediate. The patented two-step method—addition of SO₂ to ethylene followed by aminolysis—provides a safer, greener alternative while maintaining high yield . This route is particularly advantageous for facilities subject to stringent process safety regulations.

Ramberg–Bäcklund Olefination and SO₂ Extrusion Chemistry

Researchers conducting Ramberg–Bäcklund olefinations require the unique dual-pathway hydroxide reactivity and facile SO₂ extrusion of ethylene sulfone. Unlike five-membered sulfolenes, ethylene sulfone extrudes SO₂ under mild conditions to generate alkenes [1]. This reagent is essential for stereoselective alkene synthesis where controlled SO₂ release is mechanistically required.

Low-Pressure Polysulfone Copolymer Manufacturing

Polymer manufacturers producing ethylene–SO₂ polysulfone copolymers can achieve significant capital and operating cost reductions by utilizing low-pressure (<5 atm) copolymerization processes enabled by ethylene sulfone chemistry . This contrasts with conventional high-pressure (>50 atm) polyethylene sulfone production, improving process economics and safety profiles.

Electrolyte Additive Development for Oxygen-Stable Electrochemical Systems

Battery and fuel cell researchers developing electrolytes for oxygen-rich environments (e.g., Li–O₂, Zn–air) should consider ethylene sulfone as a building block that combines the oxidative stability of saturated sulfones (comparable to EMS and sulfolane) with the synthetic handle of a strained three-membered ring . It avoids the vinyl-group degradation observed with ethyl vinyl sulfone under oxygen reduction conditions [1].

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